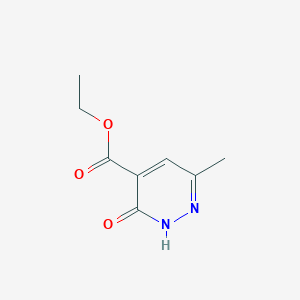

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDJZRPWZNKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679694 | |

| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-90-8 | |

| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are recognized for their diverse biological activities, making the understanding of their synthesis crucial for researchers in the field.[1][2] This document will delve into the core reaction mechanism, provide a detailed experimental protocol, and offer insights into the scientific rationale behind the procedural choices.

Introduction to Pyridazinones and their Significance

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring and a carbonyl group.[3] Their structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][4][5] The specific target of this guide, this compound, serves as a valuable scaffold for the synthesis of more complex molecules in drug discovery programs.[6][7]

The Core Synthesis: A Cyclocondensation Approach

The fundamental strategy for the synthesis of the pyridazinone core relies on the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[8][9] This reaction is a robust and widely employed method for the formation of the pyridazine ring system.[3]

Proposed Synthesis Mechanism

The synthesis of this compound proceeds through the reaction of a suitable 1,4-dicarbonyl precursor with hydrazine. A highly plausible starting material for this synthesis is ethyl 2-formyl-3-oxobutanoate (or a synthetic equivalent). The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl groups of the β-keto ester, ethyl 2-formyl-3-oxobutanoate. Given the higher electrophilicity of the formyl carbonyl group compared to the keto carbonyl group, the initial attack is likely to occur at the formyl carbon. This forms a hemiaminal intermediate.

-

Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining ketone carbonyl group. This cyclization step leads to the formation of a six-membered heterocyclic ring intermediate.

-

Final Dehydration: A subsequent dehydration step from this cyclic intermediate results in the formation of the stable, conjugated dihydropyridazinone ring system, yielding the final product, this compound.

This acid-catalyzed condensation reaction is a classic example of hydrazone formation followed by intramolecular cyclization.[10]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the synthesis of this compound.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures for the synthesis of pyridazinone derivatives from β-ketoesters and hydrazine.[11][12]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | 158.15 | 1.58 g | 0.01 mol |

| Hydrazine hydrate (80% solution) | H6N2O | 50.06 | 0.63 mL | 0.01 mol |

| Glacial Acetic Acid | C2H4O2 | 60.05 | 0.5 mL | Catalytic |

| Ethanol (95%) | C2H6O | 46.07 | 20 mL | Solvent |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.58 g (0.01 mol) of ethyl 2-formyl-3-oxobutanoate in 20 mL of 95% ethanol.

-

Addition of Catalyst: To the stirred solution, add 0.5 mL of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation reaction.[10]

-

Addition of Hydrazine: Slowly add 0.63 mL (0.01 mol) of 80% hydrazine hydrate to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.[13]

Causality Behind Experimental Choices

-

Choice of Starting Material: Ethyl 2-formyl-3-oxobutanoate is selected as the 1,4-dicarbonyl precursor because its structure directly leads to the desired substitution pattern on the pyridazinone ring: a methyl group at position 6 and an ethyl carboxylate at position 4.

-

Use of Hydrazine Hydrate: Hydrazine hydrate is a common and convenient source of hydrazine for this type of condensation reaction.[14][15]

-

Catalytic Acid: The addition of a catalytic amount of glacial acetic acid is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.[10]

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be carried out at a moderate temperature.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration steps and promotes the cyclization process, leading to a higher yield of the desired product.

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward yet elegant example of heterocyclic chemistry. By understanding the underlying cyclocondensation mechanism and the rationale behind the experimental design, researchers can efficiently produce this valuable chemical scaffold for further elaboration in the pursuit of novel therapeutic agents. The protocol described herein provides a solid foundation for the laboratory-scale synthesis of this and related pyridazinone derivatives.

References

-

Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

-

Abd El-All, A. S., El-Sayed, R. A., & Kandeel, M. M. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(5), 3124-3136. Available at: [Link]

-

Abdelbaset, M., Abdel-Aziz, M., Abuo-Rahma, G., Ramadan, M., & Abdelrahman, M. (2014). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]

-

Al-Ostath, R. A., Al-Qatamin, M. A., El-Elimat, T., Al-Tel, T. H., & Al-Qirim, T. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16(1), 1-18. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Al-Kimia. Available at: [Link]

-

Unlock CheMystery. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]

-

Shawali, A. S., & Abd El-Galil, M. (1987). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]

-

Chegg. (2019, February 5). Please help me answer this , the first two are. Chegg.com. [Link]

-

Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 129-234. Available at: [Link]

-

Singh, A., & Sharma, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 115-127. Available at: [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2087-2097. Available at: [Link]

-

Li, Y., Wang, J., & Zhang, Y. (2010). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. Available at: [Link]

-

Ismail, M. M., Othman, E. S., & Mohamed, H. M. (1992). Reactions of 3-Acryloyl-4-hydroxy-6-methyl-2(1H)-quinolinone with Some Nucleophiles and Its Analogs with Diazonium Salts. Chemical Papers, 46(5), 338-342. Available at: [Link]

-

Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. (2022). SSRN Electronic Journal. Available at: [Link]

-

Filo. (2025). Identify the product B in the following reaction: CH₃-C(=O) - CH₂ - C(=O) - OC₂H₅ → C₆H₅NHNH₂ → A → (CH₃)₂SO₄ → B. Filo. Available at: [Link]

-

Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Macha, M. R. (1998). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1849-1856. Available at: [Link]

-

Heterocyclic Compounds. (n.d.). This compound. Heterocyclic Compounds. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Retrieved January 19, 2026, from [Link]

-

Konecny, D., Gucky, T., Sestak, V., Slany, I., Jorda, R., & Krystof, V. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 16(1), 1-15. Available at: [Link]

-

Chegg. (2019, February 2). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Chegg.com. [Link]

-

Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemistry, 2013, 1-4. Available at: [Link]

-

Konecny, D., Gucky, T., Sestak, V., Slany, I., Jorda, R., & Krystof, V. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. Available at: [Link]

-

Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. Available at: [Link]

-

Bakulev, V. A., Vorobyeva, M. A., Lesogorova, E. A., & Eltsov, I. V. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 441-450. Available at: [Link]

-

Ukraintsev, I. V., Zubenko, A. D., Belsky, V. K., & Kochergin, D. N. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4465. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Fun, H. K., Rosli, M. M., & Isloor, A. M. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. Available at: [Link]

-

Fun, H. K., Rosli, M. M., & Isloor, A. M. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2528. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imtm.cz [imtm.cz]

- 8. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Please help me answer this , the first two are | Chegg.com [chegg.com]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 2125-90-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a significant pharmacophore, appearing in numerous molecules with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and the known and potential applications of this specific pyridazinone derivative. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile pyridazinone scaffold.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its derivative, the pyridazin-3(2H)-one core, is of particular interest due to its diverse pharmacological profiles.[2] Molecules incorporating this scaffold have been successfully developed into clinically used drugs and are the subject of extensive ongoing research.[3][4] The pyridazinone structure offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and biological properties to optimize interactions with various biological targets.[1][2]

The broad spectrum of activities associated with pyridazinone derivatives includes:

-

Cardiovascular Effects: Many derivatives exhibit antihypertensive and vasodilatory properties.[3][5][6]

-

Anti-inflammatory Activity: Certain pyridazinones act as potent anti-inflammatory agents, with some functioning as phosphodiesterase 4 (PDE4) inhibitors.[7][8]

-

Antimicrobial Properties: The scaffold has been shown to be effective against various bacterial and fungal strains.[9][10][11]

-

Anticancer Activity: Recent studies have explored pyridazinone-based compounds as potential anticancer agents, targeting enzymes like VEGFR-2.[12]

This guide focuses specifically on this compound, a key building block and a potential pharmacophore in its own right.

Physicochemical Properties & Spectral Data

Understanding the fundamental properties of a compound is critical for its application in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 2125-90-8 | N/A |

| Molecular Formula | C₈H₁₀N₂O₃ | N/A |

| Molecular Weight | 182.18 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in common organic solvents like DMSO and alcohols | Inferred |

While a comprehensive, publicly available dataset for this specific molecule is limited, spectral characteristics can be inferred from closely related analogs reported in the literature. For a similar structure, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the following peaks were observed:

-

¹H NMR (DMSO-d₆, 400 MHz) δ: Key signals would include a triplet around 1.1 ppm (CH₃ of ethyl), a singlet around 2.2 ppm (CH₃ on pyridazinone ring), a quartet around 4.0 ppm (CH₂ of ethyl), and signals for the ring protons, along with exchangeable NH protons.[13]

-

¹³C NMR (DMSO-d₆, 100MHz) δ: Expected signals would include peaks for the carbonyl carbons (ester and lactam) around 160-175 ppm, along with signals for the aliphatic and aromatic carbons of the core structure.[13]

-

IR (KBr) νₘₐₓ cm⁻¹: Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the ester and lactam (around 1650-1750 cm⁻¹), and C=C/C=N stretching.[13]

Synthesis and Reaction Chemistry

The synthesis of the pyridazinone core typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[14] This fundamental reaction provides a versatile entry point to a wide range of substituted pyridazinones.

General Synthetic Approach

A common and efficient method for constructing the 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate core involves the reaction of a β-keto ester, specifically a derivative of 2,4-dioxopentanoic acid, with hydrazine hydrate.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for pyridazinone synthesis. [14] Objective: To synthesize this compound.

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Hydrazine hydrate (80% in water)

-

Glacial acetic acid

-

Ethanol

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be exothermic.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent is critical; acetic acid often facilitates the reaction by acting as both a solvent and a catalyst. [14]4. Workup and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then poured into ice water, and the resulting solid is filtered, washed with cold water, and dried.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The melting point should also be determined and compared to literature values if available.

Reactivity and Derivatization

The title compound possesses several reactive sites, making it a versatile intermediate for further chemical modification.

Caption: Key reactive sites for derivatization of the core molecule.

-

N-Alkylation/Arylation: The lactam nitrogen (N-2) can be alkylated or arylated using various electrophiles in the presence of a base. This modification is crucial for exploring structure-activity relationships (SAR), as substituents at this position can significantly influence biological activity. [15]2. Ester Hydrolysis and Amide Formation: The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to enhance potency and modulate pharmacokinetic properties. [10]3. Reactions at the C-6 Methyl Group: The methyl group can potentially undergo condensation reactions with aldehydes under specific conditions, although this is less common than modifications at other sites.

-

Ring Transformation Reactions: Dihydropyridazinone systems can undergo ring-opening or ring-transformation reactions when treated with certain reagents, providing pathways to other heterocyclic systems. [16][17]

Biological and Pharmacological Potential

While specific biological data for CAS 2125-90-8 is not extensively documented in publicly accessible literature, the broader class of pyridazinone derivatives has demonstrated a vast range of pharmacological activities. [4][18][19]This compound serves as an excellent starting point for developing new agents targeting these pathways.

Potential Therapeutic Areas

-

Cardiovascular Disease: Pyridazinone derivatives are well-known for their antihypertensive effects, often acting as vasodilators or angiotensin-converting enzyme (ACE) inhibitors. [3][20][21]The core structure of the title compound is suitable for elaboration into potent cardiovascular agents.

-

Inflammation and Immunology: The scaffold is present in molecules that inhibit key inflammatory mediators. For example, derivatives have been developed as selective PDE4 inhibitors, which are targets for treating respiratory diseases like asthma and COPD. [7]Others have shown promise as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for autoimmune diseases. [2]* Infectious Diseases: Numerous studies have reported the antibacterial and antifungal activity of pyridazinone derivatives, making this scaffold a promising starting point for the development of new anti-infective agents. [9][10][11]* Oncology: The pyridazinone core has been incorporated into novel anticancer agents. Some derivatives function as kinase inhibitors (e.g., VEGFR-2), while others induce cell cycle arrest and apoptosis in cancer cell lines. [12]

Workflow for Biological Screening

A logical workflow for evaluating the biological potential of novel derivatives synthesized from this compound is outlined below.

Caption: A typical workflow for drug discovery using the target scaffold.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis and multiple points for chemical diversification allow for the creation of large, diverse compound libraries. The well-documented and broad-ranging biological activities of the pyridazinone class provide a strong rationale for exploring derivatives of this compound in a multitude of therapeutic areas, from cardiovascular disease to oncology and beyond. Future research should focus on synthesizing novel analogs and conducting systematic biological evaluations to unlock the full therapeutic potential of this promising heterocyclic core.

References

- Biorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.

- European Journal of Medicinal Chemistry. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives.

- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- Journal of Cardiovascular Pharmacology and Therapeutics. (n.d.). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PubMed. (n.d.). Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives.

- PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives].

- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES.

- PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.

- RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of some new pyridazinone derivatives.

-

MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[3][9]xazine-1,8-diones. Available at:

- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- NIH. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.

- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.

- NIH. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate.

- PubMed Central. (n.d.). Formation of Aminocyclopentadienes from Silyldihydropyridines: Ring Contractions Driven by Anion Stabilization.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 4. sarpublication.com [sarpublication.com]

- 5. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Formation of Aminocyclopentadienes from Silyldihydropyridines: Ring Contractions Driven by Anion Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. jocpr.com [jocpr.com]

- 20. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iajpr.com [iajpr.com]

The Multifaceted Therapeutic Potential of Dihydropyridazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Promise of Heterocyclic Scaffolds

Dihydropyridazine and its isomeric counterpart, dihydropyridine, represent privileged heterocyclic scaffolds in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Initially recognized for their profound impact on cardiovascular medicine, primarily as L-type calcium channel blockers, the pharmacological landscape of these six-membered nitrogen-containing heterocycles has expanded dramatically.[2][4] Researchers and drug development professionals are increasingly uncovering their potential in oncology, infectious diseases, and inflammatory disorders.[5][6] This guide provides an in-depth technical exploration of the multifaceted biological activities of dihydropyridazine derivatives, offering field-proven insights into their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

This document is structured to provide a comprehensive yet navigable resource. We will delve into the core therapeutic areas where dihydropyridazine derivatives have shown significant promise:

-

Anticancer Activity: Exploring mechanisms beyond calcium channel blockade, including the reversal of multidrug resistance and induction of apoptosis.

-

Cardiovascular Effects: Examining their foundational role as vasorelaxants and antihypertensive agents.

-

Antimicrobial Properties: Detailing their activity against a spectrum of bacterial and fungal pathogens.

-

Anti-inflammatory Effects: Investigating their potential as selective COX-2 inhibitors and modulators of inflammatory pathways.

Throughout this guide, we will emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

I. Anticancer Activity: A New Frontier Beyond Vasodilation

While initially explored for their ability to potentiate the effects of cytotoxic drugs by reversing multidrug resistance, dihydropyridine and dihydropyridazine derivatives are now recognized for their intrinsic anticancer properties.[7][8][9]

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic and appear to involve multiple cellular pathways. A key area of investigation is their ability to induce apoptosis and trigger cell cycle arrest. For instance, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives have been shown to induce cell death in colorectal adenocarcinoma (Caco-2) cells by promoting apoptosis in the late apoptotic phase and causing cell cycle arrest at the G2/M phase.[10] Molecular docking studies have further implicated the inhibition of key proteins involved in cell proliferation and anti-apoptotic pathways, such as protein kinase CK2α and tankyrases.[10]

Another critical aspect of their anticancer potential is the modulation of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[8][11] Certain newly synthesized 1,4-dihydropyridine derivatives have demonstrated the ability to overcome P-gp-mediated resistance to common chemotherapeutics like doxorubicin and vincristine.[8] The introduction of specific alkyl groups at the 4-position of the dihydropyridine ring appears to be effective in both overcoming MDR and reducing the undesirable calcium antagonistic activity.[8]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For example, studies on a series of 1,4-dihydropyridines revealed that symmetric esters, such as diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibited significant cytotoxicity against HeLa (cervical adenocarcinoma) and MCF-7 (breast carcinoma) cell lines.[7] In contrast, many asymmetric derivatives showed little to no activity, suggesting that the symmetry of the 1,4-dihydropyridine ring may play a crucial role in their anticancer efficacy against certain cancer cell lines.[7] Furthermore, the incorporation of N-thiazolyl carbamoyl groups at the C3 and C5 positions of the dihydropyridine ring has been shown to enhance cytotoxic potential.[12]

Experimental Workflow: Assessing In Vitro Cytotoxicity

A standard and reliable method for evaluating the anticancer activity of novel dihydropyridazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for determining the in vitro cytotoxicity of dihydropyridazine derivatives using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, Caco-2) in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][13]

-

Compound Preparation: Prepare stock solutions of the dihydropyridazine derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Quantitative Data Summary: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [7] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [7] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [7] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 | [7] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [7] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 | [7] |

| 1,4-dihydropyridine-based 1,2,3-triazol derivative (13ad') | Caco-2 | 0.63 ± 0.05 | [10] |

II. Cardiovascular Effects: The Cornerstone of Dihydropyridine Pharmacology

The most well-established biological activity of dihydropyridine derivatives is their effect on the cardiovascular system.[2] They are widely used as antihypertensive agents due to their ability to induce vasodilation by blocking L-type calcium channels in vascular smooth muscle cells.[4]

Mechanism of Vasorelaxant Action

Dihydropyridines bind to the α1 subunit of the L-type voltage-gated calcium channels, primarily in their inactivated state. This binding stabilizes the channel in a conformation that prevents the influx of extracellular calcium ions into the smooth muscle cells of resistance arterioles.[4] The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure. Some newer dihydropyridine derivatives, such as mebudipine and dibudipine, have shown potent vasorelaxant and antihypertensive effects, in some cases exceeding the efficacy of the standard drug, nifedipine.[14]

Caption: Mechanism of vasodilation induced by dihydropyridine derivatives through L-type calcium channel blockade.

Experimental Protocol: Ex Vivo Vasorelaxant Activity Assay

The vasorelaxant properties of dihydropyridazine derivatives can be effectively assessed using isolated aortic ring preparations.

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings (2-3 mm).[15]

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or a high concentration of potassium chloride (KCl).[16]

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test dihydropyridazine derivatives are added to the organ bath.

-

Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxant effect is expressed as a percentage of the pre-contraction, and EC50 values (the concentration required to produce 50% of the maximal relaxation) are calculated.

III. Antimicrobial Activity: A Promising Avenue for New Anti-infectives

The increasing prevalence of antimicrobial resistance has spurred the search for novel chemical entities with anti-infective properties. Dihydropyridazine and dihydropyridine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[17][18][19]

Spectrum of Activity and Structure-Activity Relationships

These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][20] For instance, certain C2-substituted 1,4-dihydropyridine analogues have shown notable antibacterial activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli.[17] Structure-activity relationship studies suggest that increasing the bulk of the substituent at the C2 position can enhance antibacterial activity.[17] Lipophilicity also appears to be a key factor influencing the antimicrobial efficacy of these compounds.[17]

Some novel pyrazolo[3,4-d]pyridazine derivatives have exhibited high antimicrobial activity against both bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low mg/mL range.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and widely used technique for this purpose.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the dihydropyridazine derivatives in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 33 | Mycobacterium smegmatis | 9 | [17] |

| Derivative 33 | Staphylococcus aureus | 25 | [17] |

| Derivative 33 | Escherichia coli | 100 | [17] |

| Derivative 4 | Mycobacterium smegmatis | 50 | [17] |

| Pyridazinone derivative 7 | S. aureus (MRSA) | 7.8 µM | [22] |

| Pyridazinone derivative 13 | A. baumannii | 3.74 µM | [22] |

IV. Anti-inflammatory Effects: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Dihydropyridazine and dihydropyridine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[23] The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), has led to the development of selective COX-2 inhibitors with an improved gastrointestinal safety profile.

Several new pyridazinone and pyridazinthione derivatives have been designed and synthesized as highly potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range. Molecular docking studies have revealed that the selectivity of these compounds for COX-2 can be attributed to their ability to interact with specific amino acid residues within the active site of the COX-2 enzyme.[24]

Caption: Mechanism of anti-inflammatory action of pyridazine derivatives via selective COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

The COX inhibitory activity of dihydropyridazine derivatives can be determined using commercially available enzyme immunoassay (EIA) kits.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination and Measurement: Stop the reaction after a defined period and measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[24]

Conclusion: A Scaffold of Continuing Discovery

The dihydropyridazine and dihydropyridine cores are remarkable examples of privileged scaffolds in drug discovery. While their role in cardiovascular medicine is well-established, their expanding biological activities in oncology, infectious diseases, and inflammation highlight their immense therapeutic potential. The versatility of their synthesis, particularly through multicomponent reactions like the Hantzsch synthesis, allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles.[6][7]

For researchers and drug development professionals, these scaffolds offer a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their structure-activity relationships, coupled with robust and validated experimental methodologies, will be crucial in harnessing the full potential of dihydropyridazine derivatives to address unmet medical needs.

References

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Bentham Science. Retrieved January 19, 2026, from [Link]

-

New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). ScienceDirect. Retrieved January 19, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants. (2013). Wiley Online Library. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. (1987). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Antihypertensive effects of two novel dihydropyridine derivatives. (2017). Porto Biomedical Journal. Retrieved January 19, 2026, from [Link]

-

Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. (n.d.). Brieflands. Retrieved January 19, 2026, from [Link]

-

antimicrobial activity of dihydropyridine derivatives against selected... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Antihypertensive and cardiovascular effects of the new dihydropyridine derivative methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. (1986). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (2001). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

New dihydropyridine derivatives: anti-inflammatory, analgesic and docking studies. (2012). OUCI. Retrieved January 19, 2026, from [Link]

-

Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (2007). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. (1995). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Dihydropyridines and vascular diseases. (1994). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. (n.d.). Academia.edu. Retrieved January 19, 2026, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). Europe PMC. Retrieved January 19, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. (2021). Thieme Connect. Retrieved January 19, 2026, from [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent. (2017). Sci-Hub. Retrieved January 19, 2026, from [Link]

-

Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2022). Wiley Online Library. Retrieved January 19, 2026, from [Link]

-

Representative pyridazine-based compounds with vasorelaxant activity. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

-

New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]

-

Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activity Using QSAR And Docking Methods. (2016). New York Science Journal. Retrieved January 19, 2026, from [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

New pyridazindione derivatives: synthesis and antimicrobial activity. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. (1998). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). IntechOpen. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 8. Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sci-hub.pl [sci-hub.pl]

- 12. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Antihypertensive effects of two novel dihydropyridine derivatives | Porto Biomedical Journal [elsevier.es]

- 15. Sci-Hub. Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants / Drug Development Research, 2013 [sci-hub.st]

- 16. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. brieflands.com [brieflands.com]

- 24. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, pyridazinone scaffolds have garnered significant attention due to their diverse pharmacological activities. Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate stands as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for guiding further synthetic modifications.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for researchers, offering not only the raw data but also an in-depth interpretation and the underlying principles of the spectroscopic techniques employed.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound, with the CAS number 2125-90-8, is presented below.[1] The molecule possesses a molecular formula of C₈H₁₀N₂O₃ and a molar mass of 182.18 g/mol .[1]

Caption: Molecular Structure of this compound.

Spectroscopic characterization is essential for:

-

Structural Verification: Confirming the successful synthesis of the target compound.

-

Purity Assessment: Identifying the presence of impurities or starting materials.

-

Functional Group Analysis: Elucidating the key chemical functionalities within the molecule.

The following sections will delve into the specific details of each major spectroscopic technique as it applies to this pyridazinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A standard ¹H NMR spectrum is typically acquired by dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (pyridazine ring) | 2.2 - 2.5 | singlet (s) | 3H |

| -OCH₂CH₃ (ethyl ester) | 4.1 - 4.4 | quartet (q) | 2H |

| -OCH₂CH₃ (ethyl ester) | 1.2 - 1.5 | triplet (t) | 3H |

| Pyridazine ring CH | 7.5 - 8.0 | singlet (s) | 1H |

| NH (pyridazine ring) | 10.0 - 12.0 | broad singlet (br s) | 1H |

Causality Behind Expected Shifts:

-

The methyl group on the pyridazine ring is expected to be a singlet in the upfield region.

-

The ethyl ester will show a characteristic quartet for the methylene (-OCH₂-) group due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) group.

-

The vinylic proton on the pyridazine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and imine functionalities.

-

The NH proton is expected to be a broad singlet at a significantly downfield chemical shift, which is typical for amide and lactam protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Data Interpretation:

Predicted ¹³C NMR chemical shifts are valuable for confirming the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (pyridazine ring) | 15 - 25 |

| -OC H₂CH₃ (ethyl ester) | 60 - 65 |

| -OCH₂C H₃ (ethyl ester) | 14 - 18 |

| C =O (ester) | 160 - 170 |

| C =O (pyridazine ring) | 155 - 165 |

| Pyridazine ring carbons | 120 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the IR spectrometer.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3300 | N-H stretch | Amide/Lactam |

| 2900 - 3000 | C-H stretch | Alkyl |

| ~1720 - 1740 | C=O stretch | Ester |

| ~1650 - 1680 | C=O stretch | Amide/Lactam |

| ~1600 | C=C stretch | Alkene |

| 1000 - 1300 | C-O stretch | Ester |

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, one for the ester and one for the lactam functionality within the pyridazinone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).

Caption: Basic Workflow of Mass Spectrometry.

Data Interpretation:

-

Molecular Ion Peak (M⁺): For this compound (C₈H₁₀N₂O₃), the expected molecular ion peak would be at an m/z of approximately 182.07.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, or the loss of the entire ester group.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, along with the interpretative rationale, serves as a foundational reference for scientists engaged in the synthesis and application of pyridazinone-based compounds. Adherence to rigorous spectroscopic characterization is a critical component of quality control and a prerequisite for advancing these promising molecules in the drug discovery pipeline.

References

Please note that while extensive searches were conducted, specific experimental spectra for this compound were not found in the referenced materials. The interpretations provided are based on established principles of spectroscopic analysis for the given chemical structure.

Sources

Crystal structure of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate analogs

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate and Its Analogs

Abstract

The 3(2H)-pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount to their biological function, influencing everything from receptor binding affinity to pharmacokinetic properties. This technical guide provides a comprehensive analysis of the crystal structure of this compound analogs. We delve into the synthetic methodologies for obtaining high-quality single crystals, the principles of structure elucidation via X-ray crystallography, and a detailed examination of the conformational intricacies and supramolecular assemblies governed by intermolecular forces. By synthesizing data from various structurally related analogs, this guide offers field-proven insights into the molecular architecture, hydrogen bonding motifs, and crystal packing phenomena that define this vital class of heterocyclic compounds, providing a crucial resource for researchers in drug design and materials science.

The Significance of the Pyridazinone Scaffold in Drug Discovery

The pyridazinone ring system has garnered significant interest from medicinal chemists due to its versatile biological profile.[1] This six-membered heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in a multitude of bioactive agents.[3] Derivatives of 3(2H)-pyridazinone have been successfully developed and investigated for a vast array of therapeutic applications, including cardiovascular diseases, cancer, and inflammation.[1][4]

The efficacy of these compounds is intrinsically linked to their ability to interact with specific biological targets such as enzymes and receptors.[1] These molecular interactions are highly dependent on the three-dimensional structure of the molecule. Therefore, a profound understanding of the crystal structure, conformational preferences, and intermolecular interactions of pyridazinone analogs is not merely an academic exercise; it is a fundamental requirement for rational drug design and the development of new, more potent therapeutic agents.[3][5] This guide focuses on elucidating these structural characteristics for analogs of this compound, a representative member of this important class.

Synthesis and Crystallization of Pyridazinone Analogs

The foundation of any crystallographic study is the availability of high-purity, single crystals. The synthesis of pyridazinone derivatives often involves modular strategies that allow for systematic structural diversification, which is ideal for exploring structure-activity relationships (SAR).[6]

A common and effective approach begins with a core scaffold, such as a bromo-substituted pyridazinone, which can then be functionalized through various coupling reactions like the Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl substituents.[6][7] For the parent compound and its analogs, a plausible synthetic route involves the cyclocondensation of a β-keto ester with hydrazine, a foundational reaction in heterocyclic chemistry.

Once the target compound is synthesized and purified, the critical step is to grow single crystals of sufficient size and quality for X-ray diffraction. The choice of solvent and crystallization technique is paramount and often determined empirically. Slow evaporation of a saturated solution is a widely used and effective method. Solvents like ethanol are frequently employed due to their ability to form well-defined hydrogen bonds, which can guide the self-assembly of molecules into an ordered crystal lattice.[8] The rationale is to allow molecules to slowly deposit from the solution, providing them with enough time to arrange themselves in the most thermodynamically stable packing arrangement, thus forming a perfect single crystal.

Core Principles of X-ray Crystallography for Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The process transforms a physical crystal into a detailed three-dimensional molecular model, providing unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions. The experimental and computational workflow is a self-validating system that proceeds from raw diffraction data to a refined structural model.

Caption: Experimental and computational workflow for crystal structure determination.

This process begins with mounting a single crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map. This map is iteratively refined against the experimental data until a final, validated model of the crystal structure is achieved.[9]

Crystal Structure Analysis of Pyridazinone Analogs

While the specific crystal structure for this compound is not publicly available, a comprehensive analysis of its close analogs provides deep insights into the expected structural features.

Molecular Conformation and Geometry

The dihydropyridazine ring in related structures can adopt various conformations, from nearly planar to a more distorted boat or envelope shape.[10][11] The degree of planarity is influenced by the nature and steric bulk of the substituents on the ring. For instance, in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring is essentially planar.[10] In contrast, the dihydropyrimidinone ring in a related structure, ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adopts a boat conformation.[11] It is reasonable to predict that the dihydropyridazine ring of the title compound will be nearly planar, allowing for some degree of electronic delocalization, with the substituents (methyl and ethyl carboxylate) causing minor deviations from planarity.

Caption: 2D representation of the title compound's molecular structure.

Intermolecular Interactions & Supramolecular Assembly

The crystal packing of pyridazinone analogs is predominantly governed by a network of specific intermolecular interactions, with hydrogen bonding playing a pivotal role.

-

N—H⋯O Hydrogen Bonding: The most prominent and structurally defining interaction is the hydrogen bond between the N-H group of the pyridazinone ring and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction frequently leads to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif.[10][11] These dimers then act as fundamental building blocks for the extended crystal lattice.

-

C—H⋯O and C—H⋯Cl/π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen donors (C-H) and oxygen or halogen acceptors, further stabilize the three-dimensional network.[10] Additionally, C—H⋯π and π–π stacking interactions between aromatic or heteroaromatic rings are common, particularly when aryl substituents are present.[10][12] These interactions, though weaker, are crucial for efficient space-filling and contribute significantly to the overall stability of the crystal packing.

Caption: Key N-H···O hydrogen bonding forming a stable R²₂(8) dimer motif.

Comparative Analysis of Analogs

Examining the crystallographic data of various pyridazinone and related dihydropyridine analogs reveals how substituent changes can modulate the crystal structure. Modifications to the substituents at positions 4 and 6 can introduce new interaction sites, alter molecular conformation, and ultimately lead to different crystal packing arrangements and physical properties.

| Compound/Analog | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | C₁₄H₁₄ClN₃O₂ | Monoclinic | P2₁/c | N—H⋯O dimers, C—H⋯O, C—H⋯Cl, π–π stacking | [10] |

| Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅BrN₂O₃ | Monoclinic | P2₁/c | N—H⋯O zigzag chains (R²₂(8) motif) | [11] |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | Weak N1···N3 intermolecular interactions | [13] |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | Monoclinic | P2₁/n | Bifurcated N—H⋯(O,O) hydrogen bonds | [14] |

This comparative data underscores the structural versatility of the core scaffold. The substitution of a simple methyl group with a larger, more complex moiety like a morpholine or a chlorophenyl group introduces new possibilities for intermolecular contacts, such as C-H···Cl and π-π stacking, which can compete with or reinforce the primary N-H···O hydrogen bonding network.[10]

Structure-Activity Relationship (SAR) Insights

The detailed structural knowledge gained from crystallography is instrumental in understanding SAR. The conformation of the molecule observed in the solid state often provides a low-energy model for the conformation adopted when binding to a biological target.

For example, the relative orientation of substituents on the pyridazinone ring, as defined by dihedral angles, can determine whether a molecule fits optimally into a receptor's binding pocket. The hydrogen bonding patterns are also critical; the N-H donor and C=O acceptor groups of the pyridazinone core are often key pharmacophoric features that engage in hydrogen bonding with amino acid residues in a protein active site.[5] By understanding how different analogs pack in a crystal, researchers can infer how they might present their key interacting functionalities to a biological target, thereby guiding the design of new derivatives with improved affinity and selectivity.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, providing researchers with a robust framework for the synthesis and structural analysis of novel pyridazinone analogs.

Protocol 6.1: General Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to yield the pure compound. The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 6.2: Single Crystal Growth via Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of the purified pyridazinone analog in a high-purity solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant, ambient temperature over several days to weeks. The slow rate is essential for the growth of large, well-ordered crystals.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

Protocol 6.3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: Select a high-quality single crystal (clear, with well-defined faces) and mount it on a goniometer head.

-